molecular formula C8H8ClN B8698478 N-Methylbenzimidoyl chloride CAS No. 72017-01-7

N-Methylbenzimidoyl chloride

Cat. No. B8698478
Key on ui cas rn: 72017-01-7
M. Wt: 153.61 g/mol
InChI Key: KFVKPSOJAAJVSR-UHFFFAOYSA-N
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Patent
US04528382

Procedure details

N-Methyl benzamide (55.97 g., 418 mmole) and thionyl chloride (114.7 g, 0.96 mole) were treated as in Example I. Yield 58.4 g (91%) of the title compound, b.p. 80°-90° C. (~0.1 mm Hg).
Quantity
55.97 g
Type
reactant
Reaction Step One
Quantity
114.7 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.S(Cl)([Cl:13])=O>>[CH3:1][N:2]=[C:3]([Cl:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
55.97 g
Type
reactant
Smiles
CNC(C1=CC=CC=C1)=O
Name
Quantity
114.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN=C(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 58.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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